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Flavan-3-ols, sometimes referred to as flavanols, represent a significant subclass of flavonoids characterized
by the absence of a double bond between C-2 and C-3 and the absence of a carbonyl group at C-4 in the
heterocyclic C ring, with a hydroxyl group invariably present at the C-3 position [1] [2]. This fundamental
structural framework serves as the basis for a diverse array of compounds, ranging from simple monomers to

complex oligomers and polymers.

Monomeric flavan-3-ols feature two chiral centers at C-2 and C-3, giving rise to four possible diastereomers
for each basic structure: (2R,3S), (2S,3R), (2R,3R), and (2S,3S) [3]. Most natural flavan-3-ols occur as 2R
isomers, though 2S isomers have been identified in specific plants such as Euonymus laxiflorus and Ulmus
davidiana [3]. The most prevalent monomers include catechin, epicatechin, gallocatechin, and
epigallocatechin, along with their galloylated derivatives such as epicatechin gallate and epigallocatechin

gallate (EGCG) [1].

Complex flavan-3-ols include oligomeric and polymeric forms known as proanthocyanidins or condensed
tannins [4] [2]. These are classified based on their constituent units and interflavan linkages. The most
common proanthocyanidins are B-type (with single C-C bonds between monomeric units, typically C4 - C8
or C4 - C6) and A-type (with an additional C2 — O — C7 ether linkage) [3]. Theaflavins, unique dimers found

in black tea, feature a benzotropolone skeleton formed by the oxidative condensation of flavan-3-ol units [3].

Table 1: Fundamental Monomeric Flavan-3-ols and Their Structural Features
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Compound Molecular Ring B C-2 C-3 Special
Name Formula Substitution  Configuration Configuration Features
(+)-Catechin C15H1406 3.4 R R Found in
dihydroxyl catechu,
precursor to
procyanidins
(-)-Epicatechin C15H1406 3'.4'- R S Epimer of
dihydroxyl catechin,
common in
cocoa and tea
()- C15H1407 3'4'5'- R S Additional
Epigallocatechin trinydroxyl hydroxyl on ring
B
(-)- C22H18011 3'4'5'- R S Esterified with
Epigallocatechin trinydroxyl gallic acid at C-
gallate (EGCG) 3
Epiafzelechin Ci15H140s5 4'-hydroxyl R S Monohydroxyl
substitution on
ring B

Table 2: Oligomeric Flavan-3-ols and Classification

Oligomer ) Representative

Linkage Pattern Structural Features
Type Compounds
Dimers (B- C4-C8orC4-Cob Procyanidin B1, B2, B3, Single interflavan bond, no
type) B4 additional ether linkage
Dimers (A- C4-C8 + Procyanidin A1, A2 Double linkage (C-C and C-O-C)
type) c2-0-C7
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Oligomer . Representative
Linkage Pattern Structural Features
Type Compounds
Theaflavins Benzotropolone Theaflavin, Theaflavin-3- Formed by oxidative
skeleton gallate condensation between flavan-3-
ols
Trimers Various Procyanidin C1, C2 Three monomeric units
C4-C8/C4-C6
Tetramers & Various Various oligomeric Multiple monomeric units,
Higher C4-C8/C4-C6 proanthocyanidins increasing structural complexity

Analytical Characterization Techniques

The structural complexity and diversity of flavan-3-ols necessitates sophisticated analytical approaches for
comprehensive characterization. Several techniques have been employed to elucidate their structures and

quantify their presence in biological and plant matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for
flavan-3-ol analysis due to its high sensitivity, specificity, and chromatographic resolution [5]. Reverse-phase
HPLC coupled with tandem mass spectrometry enables precise separation, identification, and quantification
of individual flavan-3-ols in complex mixtures. This approach has been successfully applied to characterize
the flavan-3-ol composition in various Salix species, revealing catechin as the predominant flavan-3-ol, with

the highest concentration detected in the buds of Salix viminalis (7.26 mg/g dry mass) [5].

Spectroscopic techniques provide complementary structural information. Fourier-Transform Infrared (FT-
IR) spectroscopy of flavan-3-ols reveals characteristic absorption bands including: phenolic hydroxyl group
stretching (~3372 cm™1), carbonyl group vibration (1613 and 1518 cm™!), phenyl ring vibrations (~1460
cm™1), deformation vibration of OH groups (~1280 cm™'), CO stretching vibration of aromatic alcohol
(~1144 cm™1), and COC stretching vibration (~1034 cm™) [2]. The presence of ester bonds in galloylated
catechins (e.g., EGCG) produces a distinctive band at ~1690 cm™1, absent in non-galloylated forms [2].

Raman spectroscopy, though less extensively applied, provides valuable information about CC stretching

vibrations in the range of 1700-1600 cm™! [2]. The most striking difference in Raman spectra between
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epicatechin and EGCG is the presence of a band at 1692 cm~! in EGCG, assigned to the vibration of the

ester carbonyl group [2].

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complete structural
elucidation of flavan-3-ols, particularly for determining stereochemistry and establishing linkage patterns in
oligomeric forms. While not explicitly detailed in the provided sources, NMR is referenced implicitly in the
structural characterization of the 121 naturally occurring flavan-3-ols documented in the phytochemistry

literature [3].

Biosynthetic Pathways and Enzymatic Transformation

The biosynthesis of flavan-3-ols in plants occurs through the flavonoid pathway, with anthocyanidin
synthase (ANS) serving as a key enzyme in the production of anthocyanidins, which are precursors to
flavan-3-ols [6]. Recent research has provided new insights into the substrate specificity and catalytic

activity of ANS from Vitis vinifera (VVANS).

Flavonoid Pathway

Not Accepted

From Dihydroflavonols From Flavan-3-ols “\ Minor Products

Byproducts
(Ascorbate-cyanidin adduct
Oxidized catechin dimer)

Flavonols Anthocyanidins
(Quercetin, Kaempferol, Myricetin) (Delphinidin, Cyanidin)
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Click to download full resolution via product page
WANS Catalytic Activity on Different Flavonoid Substrates

VVANS demonstrates strict substrate specificity, accepting only dihydroflavonols with (2R,3R)
configuration and flavan-3-ols with (2R,3S) configuration possessing either a catechol or gallol group on
ring B [6]. Flavanones are not substrates for VVANS [6]. The enzyme catalyzes distinct oxidative
transformations depending on the substrate: dihydroflavonols are exclusively transformed into corresponding
flavonols (e.g., dihydroquercetin to quercetin, dihydrokaempferol to kaempferol), while flavan-3-ols can be

converted to anthocyanidins [6].

The enzymatic mechanism involves initial C3-hydroxylation, producing a 3,3-gem-diol intermediate [6]. In
the case of (+)-catechin transformation by VvVANS, this intermediate leads to three products: two major
products (an ascorbate-cyanidin adduct and a dimer of oxidized catechin) and cyanidin as a minor product
[6]. This suggests that the physiological role of ANS may extend beyond anthocyanidin production to

include the generation of other oxidized flavonoid compounds.

Bioavailability, Metabolism, and Bioactive Forms

Understanding the absorption, distribution, metabolism, and excretion (ADME) of flavan-3-ols is crucial for

evaluating their biological activity and potential therapeutic applications.

Absorption and metabolism of flavan-3-ols is highly dependent on their molecular size and structure.
Monomeric flavan-3-ols are readily absorbed in the small intestine, where they undergo extensive phase II
metabolism, including O-methylation, glucuronidation, and sulfation [4] [1]. The jejunum is the primary site
for this first-pass metabolism, with enzymes generating O-methylated forms and various conjugates [1]. In
contrast, oligomeric and polymeric flavan-3-ols have very limited direct absorption and undergo extensive

transformation by the colonic microbiome [4] [1].

The colonic catabolism of flavan-3-ols by gut microbiota generates smaller, absorbable metabolites
including 5-(3'/4'-dihydroxyphenyl)-y-valerolactones and hippuric acids [1]. Only flavan-3-ols with an intact
(epi)catechin moiety can be metabolized to these valerolactones [1]. These microbial metabolites persist in
circulation for longer durations than their parent compounds and may contribute significantly to the observed

bioactivities of flavan-3-ol-rich foods.
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The major bioactive forms circulating in the bloodstream are metabolites and conjugates of epicatechin,

particularly 3'-O-methylepicatechin, which has demonstrated protective effects against oxidative stress-

induced cell death [4]. The cleavage of higher procyanidin oligomers to mixtures of monomers and dimers in

the stomach may enhance their absorption potential in the small intestine [4].

Table 3: Bioavailability and Metabolic Fate of Different Flavan-3-ols

Absorption Major Metabolic . Bioactive Forms In
Flavan-3-ol Type . . Key Metabolites .
Site Reactions Vivo
Monomeric (e.g., Small O-methylation, O-methylated 3'-0O-
epicatechin) intestine glucuronidation, epicatechin, methylepicatechin,
(jejunum) sulfation glucuronides, various conjugates
sulfates
Oligomeric (dimers, Limited small Microbial Monomers, Monomeric
trimers) intestine transformation, dimers, y- metabolites,
absorption, cleavage valerolactones valerolactones
largely colon
Polymeric Minimal Extensive Phenylvaleric Valerolactones,
(proanthocyanidins) absorption, microbial acids, phenyl-y- phenyl acids
exclusively catabolism valerolactones,
colon hippuric acids
Galloylated Small De-galloylation, Non-galloylated De-galloylated

compounds (e.g.,
EGCG)

intestine and
colon

then similar to
above

metabolites,
valerolactones

metabolites

Biological Activities and Therapeutic Mechanisms

Flavan-3-ols exhibit diverse biological activities with potential therapeutic applications, particularly in

cardiometabolic and neurological health. Their mechanisms of action involve both direct antioxidant effects

and modulation of cellular signaling pathways.
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Cardiometabolic protective effects of flavan-3-ols are supported by moderate evidence from clinical
studies. An expert panel has proposed the first dietary recommendation specifically for a bioactive
compound, suggesting 400-600 mg/day of flavan-3-ols from nutrient-dense foods to reduce cardiometabolic
disease risk [7]. This intake range has been associated with improvements in systolic blood pressure, total
cholesterol, HDL cholesterol, and insulin/glucose dynamics [7]. The mechanisms underlying these benefits

likely involve a combination of antioxidant, anti-inflammatory, and enzyme-modulating properties [7].

Neurological effects and cognitive benefits of flavan-3-ols have been demonstrated in both human studies
and animal models. Acute administration of flavan-3-ols (25 mg/kg) in mice enhanced short-term memory in
the novel object recognition test when administered before, but not after, training [8]. This cognitive
improvement was associated with increased phosphorylation of CREB at 30 minutes post-administration and
elevated BDNF levels in the hippocampus at 2 and 4 hours [8]. Despite poor systemic bioavailability, these
rapid effects suggest potential involvement of sensory signaling pathways, possibly triggered by the

astringent properties of flavan-3-ols [8].

Anxiolytic potential has been investigated through integrated network pharmacology and experimental
approaches. Molecular docking studies revealed strong binding energies between EGCG and key
neurological targets: -9.5 kcal/mol for MAOA, -9.2 kcal/mol for SLC6A4, and -7.4 kcal/mol for COMT [9].
Behavioral tests in animal models demonstrated significantly reduced anxiety-like behavior, evidenced by
increased entries into and time spent in the open arm of the elevated plus maze, and increased activity in the
center of the open field [9]. KEGG pathway analysis implicated neuroactive ligand-receptor interactions,

dopaminergic synapses, and serotonergic synapses in these anxiolytic effects [9].
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Multifaceted Biological Activities and Mechanisms of Flavan-3-ols

Conclusion and Future Research Directions

Flavan-3-ols represent a chemically diverse class of bioactive compounds with significant potential for
human health applications. Their complex chemistry, encompassing stereoisomerism, oligomerization, and
varied substitution patterns, underlies their diverse biological activities and metabolic fates. While
substantial progress has been made in understanding their absorption, metabolism, and bioactivities, several

research gaps remain.

Future studies should focus on elucidating structure-activity relationships more systematically,

particularly for the less abundant flavan-3-ols such as alkaloid-containing derivatives and A-type
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proanthocyanidins. The molecular mechanisms underlying their rapid neurological effects, despite limited
bioavailability, warrant further investigation, including the potential role of sensory signaling pathways.
Large-scale, long-term clinical trials with hard endpoints are needed to establish definitive intake
recommendations beyond the current evidence-based suggestion of 400-600 mg/day for cardiometabolic

protection [7].

From a drug development perspective, flavan-3-ols present both opportunities and challenges. Their multi-
target mechanisms, as evidenced by network pharmacology studies [9], align with current approaches to
complex diseases, but their poor bioavailability and extensive metabolism necessitate innovative delivery
strategies. Further exploration of their microbial metabolites, such as the valerolactones, may yield novel

therapeutic agents with improved pharmacokinetic profiles.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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